N4-allyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-allyl-5-nitropyrimidine-4,6-diamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological processes. This compound is characterized by the presence of an allyl group at the N4 position and a nitro group at the 5 position of the pyrimidine ring, along with two amino groups at the 4 and 6 positions.
Biochemical Analysis
Biochemical Properties
N4-allyl-5-nitropyrimidine-4,6-diamine plays a significant role in biochemical reactions
Cellular Effects
Some related compounds have shown antiproliferative activity against various human cancer cell lines
Molecular Mechanism
A computational study of a similar compound suggests that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-allyl-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 5-nitropyrimidine-4,6-diamine.
Allylation: The introduction of the allyl group at the N4 position can be achieved through an allylation reaction using allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N4-allyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Addition: The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Addition: Electrophiles such as halogens or halogenated compounds.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of N-alkylated derivatives.
Addition: Formation of new carbon-carbon bonds at the allyl group.
Scientific Research Applications
N4-allyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-allyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-nitropyrimidine-4,6-diamine: Lacks the allyl group at the N4 position.
4,6-diamino-5-nitropyrimidine: Similar structure but without the allyl group.
4,6-dihydroxy-5-nitropyrimidine: Contains hydroxyl groups instead of amino groups.
Uniqueness
N4-allyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of the allyl group at the N4 position, which can undergo additional chemical modifications and interactions compared to its analogs. This structural feature enhances its versatility in synthetic and biological applications.
Properties
IUPAC Name |
5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCICVPPIIKUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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